molecular formula C21H16N4O B2364513 N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915933-07-2

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B2364513
CAS RN: 915933-07-2
M. Wt: 340.386
InChI Key: IDNQHUZAMBXQFP-UHFFFAOYSA-N
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Description

“N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide” is a compound that belongs to the class of 1,2,3-triazole derivatives . These compounds are known for their broad range of applications in biomedicinal, biochemical, and material sciences . They are also known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including “N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide”, can be achieved via click chemistry reaction . This involves the reaction of azides with terminal alkynes to form 1,2,3-triazoles . The compounds are then characterized by 1H and 13C NMR, IR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of “N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups . The 1H-NMR spectrum shows singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving “N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide” include the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of arylboronic acids with aryl halides or vinyl halides in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide” can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core, to which our compound belongs, is prevalent in many medicinal compounds due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This structural feature allows for the creation of drugs with high chemical stability and strong dipole moments, making them resistant to hydrolysis and oxidation even at high temperatures . For instance, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole are notable examples of drugs with a 1,2,3-triazole core .

Organic Synthesis

In organic chemistry, the 1,2,3-triazole ring serves as a versatile building block due to its high stability and reactivity. It can be used in various synthetic pathways, including the popular “click chemistry” approach, which allows for the rapid and reliable synthesis of complex molecules .

Polymer Chemistry

The triazole ring is used in polymer chemistry to create polymers with specific properties, such as increased thermal stability or novel functionalities. Its incorporation into polymer chains can lead to materials with unique mechanical and chemical properties .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds, the 1,2,3-triazole ring is a key component in supramolecular assemblies. It can act as a linker between different molecular units, leading to the formation of complex structures with specific functions .

Bioconjugation

In bioconjugation, the triazole ring is used to attach various functional groups to biomolecules. This is particularly useful in the development of targeted drug delivery systems and diagnostic agents .

Fluorescent Imaging

The triazole ring’s strong dipole moment and stability make it an excellent candidate for fluorescent imaging applications. It can be incorporated into fluorescent probes that bind to specific biological targets, allowing for the visualization of cellular processes .

Future Directions

The future directions for research on “N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide” and similar compounds could involve further exploration of their biological activities. For instance, more studies could be conducted to understand their mechanism of action and potential therapeutic applications . Additionally, the synthesis of these compounds could be optimized to improve their yield and purity .

properties

IUPAC Name

N-phenyl-4-(5-phenyltriazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(23-18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNQHUZAMBXQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

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